2-(1H-1,3-benzodiazol-1-yl)-N-({[2,4'-bipyridine]-4-yl}methyl)acetamide
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-N-({[2,4’-bipyridine]-4-yl}methyl)acetamide is a complex organic compound that features a benzodiazole ring fused with a bipyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-({[2,4’-bipyridine]-4-yl}methyl)acetamide typically involves the following steps:
Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of Bipyridine Moiety: The bipyridine unit is introduced via a nucleophilic substitution reaction, where the benzodiazole intermediate reacts with a bipyridine derivative in the presence of a suitable base.
Acetamide Formation: The final step involves the acylation of the benzodiazole-bipyridine intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts like palladium or copper to enhance reaction rates.
Solvents: Selection of appropriate solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve yield and purity.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-({[2,4’-bipyridine]-4-yl}methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-N-({[2,4’-bipyridine]-4-yl}methyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-({[2,4’-bipyridine]-4-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways such as apoptosis or oxidative stress response, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,3-benzodiazol-2-yl)acetamide
- 2-(1H-1,3-benzodiazol-6-yl)acetic acid
- 4-(1H-1,3-benzodiazol-2-yl)-2,6-dimethoxy phenol
Uniqueness
2-(1H-1,3-benzodiazol-1-yl)-N-({[2,4’-bipyridine]-4-yl}methyl)acetamide stands out due to its unique combination of benzodiazole and bipyridine units, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c26-20(13-25-14-24-17-3-1-2-4-19(17)25)23-12-15-5-10-22-18(11-15)16-6-8-21-9-7-16/h1-11,14H,12-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQRBCAVFAVUKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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